Enhanced Synthetic Versatility: Orthogonal Reactive Handles (Amino, Chloro, Cyano) vs. Amino-Deficient Analog
5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile contains three orthogonal reactive groups (5-amino, 2-chloro, 3-cyano) that enable sequential, chemoselective derivatization. In contrast, the direct analog 2-chloro-6-methoxy-4-methylnicotinonitrile (CAS 51564-29-5) lacks the 5-amino group, limiting its functionalization to nucleophilic aromatic substitution at the 2-chloro position or nitrile transformations [1]. The target compound provides one hydrogen bond donor (HBD = 1), whereas the analog offers zero hydrogen bond donors (HBD = 0), a difference that fundamentally alters the compound's capacity for amide coupling, sulfonamide formation, and other amine-specific reactions [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS 51564-29-5) HBD = 0 |
| Quantified Difference | +1 HBD (target compound possesses an amino group absent in comparator) |
| Conditions | Calculated from chemical structure; BOC Sciences data and Chem960 data [2] |
Why This Matters
The presence of an amino group enables a broader array of derivatization chemistries (amide formation, reductive amination, sulfonamide synthesis) that are unavailable with the comparator, directly expanding synthetic utility in lead optimization campaigns.
- [1] Chem960. 2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS 51564-29-5) product information. Accessed 2026-04-23. View Source
- [2] Chem960. 2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS 51564-29-5) hydrogen bond donor data. Accessed 2026-04-23. View Source
